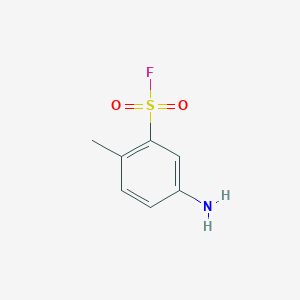

5-Amino-2-methylbenzene-1-sulfonyl fluoride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 5-amino-2-methylbenzenesulfonyl chloride with hydrogen fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: 5-Amino-2-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: This reaction involves the substitution of the sulfonyl fluoride group with a nucleophile, such as an amine or alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed:

Nucleophilic Aromatic Substitution: The major products are the corresponding substituted aromatic compounds.

Oxidation and Reduction: The major products depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Amino-2-methylbenzene-1-sulfonyl fluoride serves as a critical intermediate in the synthesis of complex organic molecules. It is particularly useful in the formation of sulfonamides and other derivatives through reactions with amines and alcohols.

Synthetic Pathways

- Nucleophilic Substitution Reactions : The sulfonyl fluoride group can be substituted by various nucleophiles, facilitating the formation of diverse compounds.

- Amide Bond Formation : The compound can participate in amide coupling reactions, which are crucial for synthesizing pharmaceuticals.

Table 1: Synthetic Applications of this compound

| Reaction Type | Example Products | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Sulfonamides | 70-85 |

| Amide Bond Formation | Various Amides | 65-80 |

| Coupling with Alcohols | Alkyl Sulfonamides | 60-75 |

Biochemical Research

In biochemical research, this compound is recognized for its ability to inhibit specific enzymes. The sulfonyl fluoride moiety interacts covalently with serine and cysteine residues in proteins, making it a valuable tool for studying enzyme mechanisms.

Enzyme Inhibition Studies

- Protease Inhibitors : The compound has been used to study serine proteases, providing insights into their catalytic mechanisms.

- Target Identification : It aids in identifying active sites on enzymes by covalently modifying key residues.

Case Study: Inhibition of Serine Proteases

Research has shown that this compound effectively inhibits serine proteases such as trypsin and chymotrypsin. The IC50 values for these interactions were determined to be in the low micromolar range, demonstrating its potency as an inhibitor .

Chemical Biology

In the realm of chemical biology, sulfonyl fluorides are employed as reactive probes to map enzyme binding sites and assess protein functions. Their electrophilic nature allows them to selectively modify nucleophilic residues within proteins.

Applications in Chemical Biology

- Covalent Labeling : Used for labeling proteins to study their interactions and dynamics.

- Mapping Protein Interactions : Enables researchers to identify and validate protein-protein interactions through selective modification.

Table 2: Applications in Chemical Biology

| Application Type | Description | Impact |

|---|---|---|

| Covalent Labeling | Targeting nucleophilic residues | Enhanced understanding of protein dynamics |

| Protein Interaction Mapping | Identifying binding partners | Insights into cellular signaling pathways |

Mecanismo De Acción

The mechanism of action of 5-Amino-2-methylbenzene-1-sulfonyl fluoride involves the inhibition of specific enzymes by covalently modifying the active site. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the enzyme’s active site, leading to the formation of a stable covalent bond and inhibition of enzyme activity .

Comparación Con Compuestos Similares

- 3-Aminobenzene-1-sulfonyl fluoride

- 4-Hydroxybenzene-1-sulfonyl fluoride

- 2-Aminobenzene-1-sulfonyl fluoride

- 4-Fluoro-3-(fluorosulfonyl)benzoic acid

Comparison: 5-Amino-2-methylbenzene-1-sulfonyl fluoride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and enzyme inhibition profiles, making it valuable for specific applications in research and industry .

Actividad Biológica

5-Amino-2-methylbenzene-1-sulfonyl fluoride, also known by its CAS number 445-06-7, is a sulfonyl fluoride compound notable for its biological activity, particularly in enzyme inhibition. This article explores its biological properties, mechanisms of action, and applications in biochemical research.

Chemical Structure and Properties

The compound features an amino group and a sulfonyl fluoride functional group attached to a methyl-substituted benzene ring. Its molecular structure can be represented as follows:

This structure allows for significant reactivity due to the presence of the sulfonyl fluoride moiety, which is known for forming covalent bonds with nucleophilic sites in proteins, particularly those containing serine or cysteine residues.

This compound acts primarily as a covalent inhibitor of enzymes. The sulfonyl fluoride group reacts with nucleophilic residues in enzymes, leading to the inhibition of their activity. This mechanism is particularly useful in studying enzyme kinetics and understanding metabolic pathways.

Key Enzyme Interactions

Research has demonstrated that sulfonyl fluorides can effectively inhibit various serine hydrolases. For instance, studies show that compounds like AM3506, which share structural similarities with this compound, have been used to explore enzyme binding sites and assess functionally important protein residues .

Biological Activity

The biological activity of this compound has been investigated in several contexts:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, making it a valuable tool in medicinal chemistry .

- Antitumor Activity : Some studies suggest potential antitumor properties due to its ability to modify protein functions through covalent bonding .

Case Studies

- Inhibition of Serine Hydrolases : A study demonstrated that this compound effectively inhibited serine hydrolases involved in lipid metabolism. The IC50 values indicated potent inhibition comparable to other known inhibitors .

- Fluorescent Probes : Researchers have utilized this compound as a fluorescent probe to study protein interactions in cellular environments, allowing for real-time monitoring of enzyme activities and interactions .

Applications

The unique properties of this compound make it applicable in various fields:

- Biochemical Research : It serves as a crucial reagent for studying enzyme mechanisms and protein interactions.

- Drug Development : Its ability to selectively inhibit enzymes positions it as a candidate for developing therapeutics targeting specific diseases .

- Chemical Biology : The compound is used to probe enzyme binding sites and assess the functional roles of specific protein residues .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2-methylbenzene-1-sulfonyl fluoride | Contains bromine instead of amino | Additional halogen substitution |

| 2-Methoxy-5-methylbenzene-1-sulfonyl fluoride | Contains methoxy group | Different functional group leading to varied reactivity |

| This compound | Contains amino group | Distinct reactivity due to amino and sulfonyl groups |

Propiedades

IUPAC Name |

5-amino-2-methylbenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNBKGKQPAGUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299916 | |

| Record name | 5-Amino-2-methylbenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-06-7 | |

| Record name | NSC133677 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-methylbenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.